molecular formula C32H40N10O3 B12404156 PI3K/mTOR Inhibitor-5

PI3K/mTOR Inhibitor-5

Cat. No.: B12404156
M. Wt: 612.7 g/mol
InChI Key: QUXDVTPBESAXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K/mTOR Inhibitor-5 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making inhibitors like this compound valuable in therapeutic research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/mTOR Inhibitor-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-5 can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear precursors

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

PI3K/mTOR Inhibitor-5 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of PI3K and mTOR, preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3K/mTOR Inhibitor-5 is unique in its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to single-target inhibitors. This dual inhibition can lead to more effective suppression of tumor growth and resistance mechanisms .

Properties

Molecular Formula

C32H40N10O3

Molecular Weight

612.7 g/mol

IUPAC Name

[4-(dimethylamino)piperidin-1-yl]-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazol-5-yl]methanone

InChI

InChI=1S/C32H40N10O3/c1-39(2)25-9-11-40(12-10-25)29(43)23-5-8-26-27(21-23)35-30(34-26)33-24-6-3-22(4-7-24)28-36-31(41-13-17-44-18-14-41)38-32(37-28)42-15-19-45-20-16-42/h3-8,21,25H,9-20H2,1-2H3,(H2,33,34,35)

InChI Key

QUXDVTPBESAXFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.